Defined Sulfate Content and Chain Length for Optimized Antiviral Activity vs. Polydisperse κ-Carrageenan Oligosaccharide Mixtures
A structure-activity relationship (SAR) study on κ-carrageenan oligosaccharides established that anti-influenza A virus (IAV) activity is maximized at a defined sulfate content of 0.8–1.0 mole per mole of disaccharide and a molecular weight range of 1–3 kDa [1]. Neocarrabiose4 1,3,5,7,9-penta-O-sulphate (NA+), with its decasaccharide chain (~2 kDa) and exactly five sulfate groups per molecule (0.5 sulfate groups per monosaccharide unit, or 1.0 per disaccharide repeat), falls precisely within this optimal therapeutic window. In contrast, enzymatically prepared κ-carrageenan oligosaccharide mixtures (KOS) are polydisperse, containing variable chain lengths (DP 2-8) and a distribution of sulfate contents, which results in suboptimal and batch-variable antiviral activity compared to the defined compound [REFS-1, REFS-2].
| Evidence Dimension | Anti-influenza A virus (IAV) activity optimization parameters |
|---|---|
| Target Compound Data | Decasaccharide chain; Sulfate content: 5 SO4 groups per molecule (approx. 1.0 mol/mol disaccharide); MW ~2 kDa |
| Comparator Or Baseline | κ-carrageenan oligosaccharide mixture (KOS): Polydisperse chain length distribution; Variable sulfate content |
| Quantified Difference | Target compound exhibits a precise sulfate content and MW within the optimal range (0.8–1.0 mol/mol disaccharide; 1–3 kDa), whereas mixtures have a distribution of values, many outside the optimum. |
| Conditions | In vitro IAV multiplication inhibition in MDCK cells; in vivo IAV-infected mouse model |
Why This Matters
This defined composition ensures consistent, predictable, and maximal antiviral activity, eliminating the batch-to-batch variability inherent in heterogeneous oligosaccharide mixtures.
- [1] Wang, W., Wang, S.-X., & Guan, H.-S. (2012). Preparation and anti-influenza A virus activity of κ-carrageenan oligosaccharide and its sulphated derivatives. Food Chemistry, 133(3), 880–888. View Source
- [2] Yao, Z., Wu, H., Zhang, S., & Du, Y. (2014). Enzymatic preparation of κ-carrageenan oligosaccharides and their anti-angiogenic activity. Carbohydrate Polymers, 101, 359–367. View Source
